molecular formula C17H20N2O3S B2957629 N'-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide CAS No. 1209159-50-1

N'-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide

Cat. No.: B2957629
CAS No.: 1209159-50-1
M. Wt: 332.42
InChI Key: VEBCKOVDPPYNTA-UHFFFAOYSA-N
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Description

N'-(2-Methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide is an ethanediamide derivative featuring a 2-methoxy-5-methylphenyl group and a branched alkyl chain incorporating a thiophen-2-yl moiety. Its structure combines lipophilic (thiophene, methyl group) and polar (methoxy, amide) elements, which may influence solubility, metabolic stability, and target affinity .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-6-7-15(22-3)14(9-11)19-17(21)16(20)18-12(2)10-13-5-4-8-23-13/h4-9,12H,10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBCKOVDPPYNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC(C)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For instance, the methoxy-methylphenyl group can be introduced through a nucleophilic substitution reaction.

    Amidation Reactions: The formation of the ethanediamide moiety often involves amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, especially in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethanediamide Derivatives with Aromatic Substituents

The target compound shares its ethanediamide backbone with several structurally related analogs (Table 1). Key differences lie in the substituents, which modulate physicochemical and pharmacological properties:

Table 1: Comparison of Ethanediamide Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Reference
Target Compound 2-Methoxy-5-methylphenyl; 1-(thiophen-2-yl)propan-2-yl Not provided Amide, methoxy, thiophene
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide 5-Chloro-2-methoxyphenyl; 4-methylpiperazinyl; dihydroindole Not provided Amide, chloro, piperazine, indole
N-(5-Chloro-2-methoxyphenyl)-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide 5-Chloro-2-methoxyphenyl; tetrahydrofuran-2-ylmethyl Not provided Amide, chloro, tetrahydrofuran
C609-0324 (Screening Compound) Benzodioxol-5-ylmethyl; 4-(4-fluorophenyl)piperazinyl; thiophen-2-yl Not provided Amide, fluorophenyl, piperazine, thiophene
Key Observations:

Aromatic Substituents: The target compound’s 2-methoxy-5-methylphenyl group offers moderate electron-donating effects compared to the 5-chloro-2-methoxyphenyl group in and , which introduces electron-withdrawing chlorine. Chlorine may enhance lipophilicity and influence binding to hydrophobic pockets .

Heterocyclic and Alkyl Chains :

  • The thiophen-2-yl moiety in the target compound and C609-0324 provides sulfur-containing heteroaromaticity, which can enhance interactions with metal ions or cysteine residues in proteins.
  • The tetrahydrofuran group in introduces an oxygen atom, likely improving aqueous solubility compared to purely alkyl or aromatic chains.

Pharmacophoric Features :

  • Piperazine and piperidine groups in and C609-0324 are common in CNS-targeting drugs due to their ability to modulate receptor affinity and blood-brain barrier penetration. The target compound lacks these motifs, suggesting a different target profile.

Biological Activity

N'-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide, also referred to as G702-1188, is a compound of interest due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, pharmacological properties, and relevant case studies.

PropertyValue
Molecular Weight389.54 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Enzyme Inhibition

Recent studies have indicated that compounds similar to G702-1188 exhibit significant enzyme inhibitory activity. For instance, research on related thiourea derivatives has shown potent inhibition against jack bean urease (JBU), with IC50 values ranging from 0.0019 to 0.0532 µM, outperforming standard inhibitors like thiourea (IC50 = 4.7455 µM) .

Pharmacological Properties

  • Anti-inflammatory Effects : Compounds structurally related to G702-1188 have been investigated for their anti-inflammatory properties. They act as selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which plays a crucial role in the inflammatory response .
  • Neuroprotective Effects : Some derivatives have shown neuroprotective effects in various models, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Inhibition of Urease

A study focused on the synthesis of thiourea derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced urease inhibition. The compound with the methoxy group exhibited the highest activity with an IC50 of 0.0019 µM, indicating a strong potential for therapeutic applications in conditions associated with urease activity, such as peptic ulcers .

Case Study 2: Anti-inflammatory Activity

In a comparative analysis of mPGES-1 inhibitors, compounds similar to G702-1188 were found to have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These properties suggest that they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

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